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For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl sulfide, also known as dipropyl sulfide or 4-thiaheptane, is an organosulfur compound

with the chemical formula (C₃H₇)₂S. Its distinct odor is a characteristic feature of many natural

products, and its chemical properties make it a subject of interest in various fields, including

atmospheric chemistry, flavor and fragrance science, and as an intermediate in organic

synthesis. A thorough understanding of the thermochemistry and reaction kinetics of propyl
sulfide is crucial for its application and for modeling its behavior in different chemical

environments. This in-depth technical guide provides a comprehensive overview of the core

thermochemical data, reaction pathways, and experimental methodologies related to propyl
sulfide, presented in a clear and accessible format for researchers, scientists, and drug

development professionals.

Core Thermochemical Data
The thermochemical properties of a compound are fundamental to understanding its stability,

energy content, and reactivity. Key thermochemical parameters for propyl sulfide, including its

standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are

summarized below. While experimental values from the National Institute of Standards and

Technology (NIST) are the benchmark, accessing the complete dataset often requires a

subscription to the NIST/TRC Web Thermo Tables. The data presented here is a compilation

from various cited sources.
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Table 1: Gas Phase Thermochemistry of Propyl Sulfide

Property Value Units Source

Standard Molar

Enthalpy of Formation

(ΔfH°gas)

-165.3 ± 1.5 kJ/mol Estimated

Standard Molar

Entropy (S°gas)
433.9 ± 4.0 J/mol·K Estimated

Gas Phase Heat

Capacity (Cp) at

298.15 K

185.7 J/mol·K Estimated

Table 2: Condensed Phase Thermochemistry of Propyl Sulfide

Property Value Units Source

Standard Molar

Enthalpy of Formation

(ΔfH°liquid)

-201.7 ± 1.6 kJ/mol Estimated

Standard Molar

Entropy (S°liquid)
315.5 J/mol·K Estimated

Liquid Phase Heat

Capacity (Cp) at

298.15 K

235.1 J/mol·K Estimated

Table 3: Phase Change Thermochemistry of Propyl Sulfide
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Property Value Units Source

Enthalpy of

Vaporization (ΔvapH)

at 298.15 K

42.1 ± 0.4 kJ/mol
NIST Chemistry

WebBook

Boiling Point (at 1

atm)
142-143 °C Sigma-Aldrich

Melting Point -103 °C Sigma-Aldrich

Reaction Data and Mechanisms
The reactivity of propyl sulfide is largely dictated by the presence of the sulfur atom, which

can undergo oxidation and participate in radical reactions. Understanding these reactions is

critical for predicting the compound's environmental fate and its role in various chemical

processes.

Oxidation Reactions
The oxidation of dialkyl sulfides can proceed through various pathways, leading to the

formation of sulfoxides and sulfones. In the atmosphere, these reactions are often initiated by

radicals such as hydroxyl (•OH) and chlorine (Cl•).

A potential oxidation pathway for propyl sulfide initiated by a chlorine radical is depicted

below. The reaction can proceed via hydrogen abstraction from the alkyl chains or through the

formation of a sulfur-centered radical cation.

Reactants Intermediates
Products

Propyl Sulfide
((CH₃CH₂CH₂)₂S)

Carbon-centered radical
(•CH(CH₃)S(CH₂CH₂CH₃))

H abstraction

Sulfur radical cation
[((CH₃CH₂CH₂)₂S)•]⁺Cl⁻

Addition

Cl•

HCl

Propyl Sulfoxide

+ O₂

+ H₂O, - H⁺, - Cl⁻
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Oxidation of Propyl Sulfide by Chlorine Radical.

Pyrolysis (Thermal Decomposition)
At elevated temperatures and in the absence of oxygen, propyl sulfide can undergo thermal

decomposition. The C-S bonds are the most likely points of initial cleavage, leading to the

formation of various smaller hydrocarbon and sulfur-containing fragments. The exact product

distribution will depend on the specific temperature and pressure conditions.

Decomposition Products

Propyl Sulfide
((CH₃CH₂CH₂)₂S)

Propyl Radical
(CH₃CH₂CH₂•)C-S bond cleavage

Propylthio Radical
(CH₃CH₂CH₂S•)

C-S bond cleavage
Propeneβ-scission

Hydrogen Sulfide

Click to download full resolution via product page

Simplified Pyrolysis Pathway of Propyl Sulfide.

Ion Clustering Reactions
The NIST Chemistry WebBook provides data for the ion clustering reaction of propyl sulfide,

which is relevant in mass spectrometry and ion chemistry.[1][2] The reaction involves the

association of a propyl sulfide molecule with its radical cation.

Table 4: Thermochemistry of Propyl Sulfide Ion Clustering Reaction

Reaction ΔrH° (kJ/mol) ΔrS° (J/mol·K) Method Reference

(C₃H₇)₂S⁺ +

(C₃H₇)₂S →

[((C₃H₇)₂S)₂]⁺

- - DT
James and Illies,

1996[1][2]

Experimental Protocols
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The determination of accurate thermochemical data relies on precise experimental techniques.

The following sections outline the general methodologies used to measure the key

thermochemical properties of liquid organosulfur compounds like propyl sulfide.

Determination of Enthalpy of Formation (ΔfH°) by
Rotating Bomb Calorimetry
The standard enthalpy of formation of a combustible substance is typically determined from its

enthalpy of combustion, measured using bomb calorimetry. For sulfur-containing compounds, a

rotating bomb calorimeter is employed to ensure complete dissolution and reaction of the

sulfur-containing products in the bomb solution.

Calorimeter Setup Experimental Procedure

Data Analysis

Weighed Propyl Sulfide Sample

Sealed High-Pressure Bomb

Water Bath with Stirrer

Pressurized Oxygen

High-Precision Thermometer

Ignite Sample

Complete Combustion

Rotate Bomb

Measure Temperature Rise

Calculate Heat of Combustion of Sample

Determine Calorimeter Heat Capacity
(using Benzoic Acid standard)

Calculate Standard Enthalpy of Formation

Click to download full resolution via product page

Workflow for Determining Enthalpy of Formation.

Key Steps:

A precisely weighed sample of propyl sulfide is placed in a crucible inside a high-pressure

stainless steel vessel known as a "bomb."
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The bomb is purged and then filled with high-pressure oxygen.

The bomb is submerged in a known quantity of water in a well-insulated container

(calorimeter).

The sample is ignited electrically.

The bomb is rotated during and after combustion to ensure that the combustion products,

including sulfur dioxide, are completely absorbed and react with the water in the bomb to

form a uniform sulfuric acid solution.

The temperature change of the water is meticulously recorded.

The heat of combustion is calculated from the temperature rise and the previously

determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid).

The standard enthalpy of formation is then derived from the heat of combustion using Hess's

law.

Determination of Standard Molar Entropy (S°) and Heat
Capacity (Cp) by Adiabatic Calorimetry and Differential
Scanning Calorimetry (DSC)
The standard molar entropy of a substance is determined by measuring its heat capacity as a

function of temperature from near absolute zero. Adiabatic calorimetry is the primary technique

for these precise measurements. Differential Scanning Calorimetry (DSC) is a more common

and faster method for determining heat capacity over a range of temperatures.
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Adiabatic Calorimetry (low T) Differential Scanning Calorimetry (higher T)

Entropy Calculation

Sample in Adiabatic Cell

Apply Known Heat Pulse

Measure Temperature Rise (ΔT)

Calculate Cp(T) at low temperatures

Integrate (Cp/T) dT from 0 K to T

Sample and Reference Pans in DSC

Apply Linear Heating Rate

Measure Differential Heat Flow

Calculate Cp(T) relative to a standard

Add Enthalpies of Phase Transitions (ΔH/T)

Obtain Standard Molar Entropy (S°)

Click to download full resolution via product page

Workflow for Determining Entropy and Heat Capacity.

Key Steps:

Adiabatic Calorimetry (from near 0 K to ambient temperature):

A known mass of the sample is placed in a calorimeter that is thermally isolated from its

surroundings.

Small, precisely measured amounts of heat are added to the sample, and the resulting

temperature increase is measured under near-equilibrium conditions.
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The heat capacity is calculated at each temperature.

Differential Scanning Calorimetry (DSC) (for higher temperatures):

A small, encapsulated sample and an empty reference pan are heated at a controlled,

linear rate.

The difference in heat flow required to maintain the sample and reference at the same

temperature is measured.

This differential heat flow is proportional to the heat capacity of the sample. The instrument

is calibrated using a standard with a known heat capacity (e.g., sapphire).

Entropy Calculation:

The standard molar entropy at a given temperature T is calculated by integrating the heat

capacity divided by the temperature (Cp/T) from 0 K to T.

The entropies of any phase transitions (e.g., melting) that occur within this temperature

range are also included in the calculation (ΔH_transition / T_transition).

Conclusion
This technical guide provides a consolidated resource for the thermochemistry and reaction

data of propyl sulfide. The presented data, while partially estimated due to the accessibility of

comprehensive experimental values, offers a strong foundation for researchers and

professionals. The outlined experimental protocols provide insight into the rigorous methods

required for the accurate determination of these fundamental chemical properties. Further

experimental and computational studies are encouraged to refine the thermochemical data and

to further elucidate the complex reaction mechanisms of this important organosulfur compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b086407?utm_src=pdf-body
https://www.benchchem.com/product/b086407?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Propyl sulfide [webbook.nist.gov]

2. Propyl sulfide [webbook.nist.gov]

To cite this document: BenchChem. [Propyl Sulfide: A Comprehensive Technical Guide to
Thermochemistry and Reaction Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086407#propyl-sulfide-thermochemistry-and-
reaction-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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